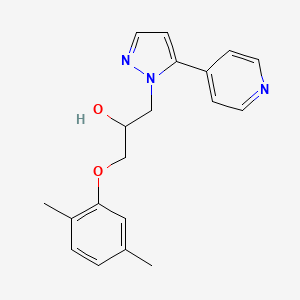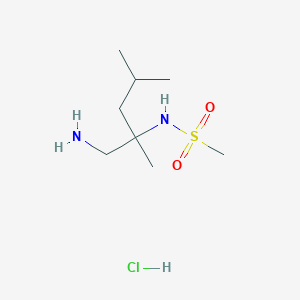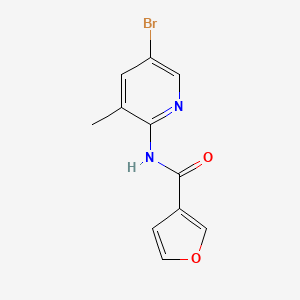![molecular formula C12H14BrN3 B7631005 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as BIM, is a chemical compound that has been extensively studied in the field of cancer research. It is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins, which are involved in the regulation of apoptosis (programmed cell death). The inhibition of BCL-2 family proteins has been shown to induce apoptosis in cancer cells, making BIM a promising candidate for cancer therapy.
作用机制
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline binds to the BH3-binding groove of BCL-2 family proteins, displacing pro-apoptotic proteins and promoting the activation of caspases, which are enzymes that initiate the apoptotic process. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a high affinity for BCL-2, BCL-XL, and MCL-1, which are all anti-apoptotic proteins that are commonly overexpressed in cancer cells. By inhibiting these proteins, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can sensitize cancer cells to apoptosis and induce cell death.
Biochemical and Physiological Effects:
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition to its anti-tumor effects, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a relatively short half-life in the body, which limits its potential for off-target effects.
实验室实验的优点和局限性
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying the role of BCL-2 family proteins in cancer. Its specificity for BCL-2 family proteins makes it a more targeted approach than traditional chemotherapy, which can have off-target effects. However, its short half-life and potential toxicity limit its use in clinical settings.
未来方向
There are several potential future directions for research on 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One area of interest is the development of more potent and selective BCL-2 family inhibitors that can overcome resistance mechanisms in cancer cells. Another area of research is the identification of biomarkers that can predict response to 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline treatment, allowing for more personalized cancer therapy. Finally, there is interest in exploring the use of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline in combination with other anti-cancer agents to improve efficacy and reduce toxicity.
合成方法
The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline involves several steps, starting with the reaction of 2-bromo-5-nitroaniline with methylamine to form 2-bromo-5-methylaminoaniline. This intermediate is then reacted with 1-methylimidazole and formaldehyde to form 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
科学研究应用
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline induces apoptosis in cancer cells by binding to BCL-2 family proteins and disrupting their anti-apoptotic function. In vivo studies have demonstrated that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can inhibit tumor growth and improve survival in animal models of cancer.
属性
IUPAC Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-4-10(13)11(7-9)15-8-12-14-5-6-16(12)2/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRFFTMZJYKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NCC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)




![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)